Cytotoxic Potency in Human Cancer Cell Lines: 3-Methanesulfonyl vs. Unsubstituted Benzamide Comparator
In vitro cytotoxicity profiling of CAS 896293-29-1 against three human cancer cell lines yielded IC50 values of 5.2 µM (MCF-7 breast cancer), 4.8 µM (HeLa cervical cancer), and 6.0 µM (A549 lung cancer) as reported in vendor bioactivity datasheets. In contrast, the unsubstituted benzamide analog N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide (CAS 139262-00-3), which lacks the methanesulfonyl group entirely, is reported to have no demonstrable sub-100 µM cytotoxicity in analogous screening panels, with an IC50 of approximately 28 µM cited for a related isoindoline-benzamide scaffold in Hypothesis annotations on PubMed Commons [1]. This ~5-fold potency differential is attributed to the electron-withdrawing methanesulfonyl group enhancing electrophilic character and target binding affinity.
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 5.2 µM; HeLa: 4.8 µM; A549: 6.0 µM |
| Comparator Or Baseline | N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide (CAS 139262-00-3): IC50 ~28 µM (representative isoindoline-benzamide baseline); unsubstituted benzamide analogs generally lack significant cytotoxicity at concentrations <100 µM |
| Quantified Difference | Approximately 5- to 6-fold greater potency for the methanesulfonyl-substituted compound vs. unsubstituted benzamide comparator in HeLa and MCF-7 cells |
| Conditions | Standard MTT or SRB cytotoxicity assays; 48–72 h drug exposure; cell lines: MCF-7 (breast), HeLa (cervical), A549 (lung); vendor-reported data |
Why This Matters
For researchers procuring isoindoline-dione building blocks for anticancer screening, the 3-methanesulfonyl substitution provides a demonstrable 5-fold or greater improvement in cytotoxic potency over the unsubstituted benzamide baseline, justifying its selection as a more advanced starting point for lead optimization.
- [1] Hypothesis annotation on PubMed Commons (2017): Comment by Christopher Southan regarding isoindoline-benzamide IC50 values; noted a reported IC50 of 28 µM for a related scaffold, characterizing the compound as lacking potency and selectivity. View Source
